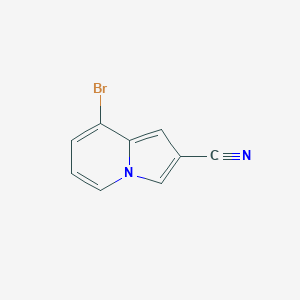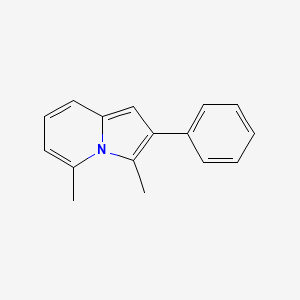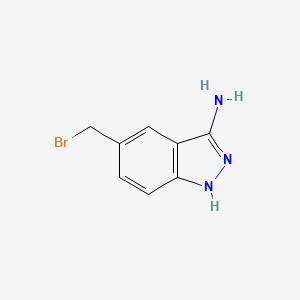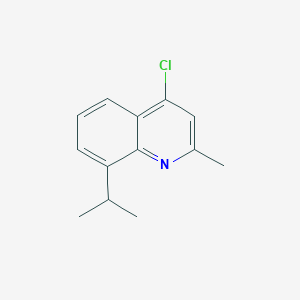
4-Chloro-8-Isopropyl-2-Methyl-Quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-8-isopropyl-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The structure of 4-Chloro-8-isopropyl-2-methylquinoline consists of a quinoline core with a chlorine atom at the 4th position, an isopropyl group at the 8th position, and a methyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-isopropyl-2-methylquinoline can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. This method is known for its robustness and ability to produce quinoline derivatives with high yields.
Industrial Production Methods
In industrial settings, the production of 4-Chloro-8-isopropyl-2-methylquinoline may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, is also gaining traction in the industrial production of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-isopropyl-2-methylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-chloro position, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions at the 4-chloro position.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used
Scientific Research Applications
4-Chloro-8-isopropyl-2-methylquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Medicine: Quinoline derivatives, including 4-Chloro-8-isopropyl-2-methylquinoline, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-8-isopropyl-2-methylquinoline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. The compound may also interact with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-8-methylquinoline
- 4-Chloro-6-methylquinoline
- 4-Chloro-8-isopropylquinoline
Comparison
4-Chloro-8-isopropyl-2-methylquinoline is unique due to the presence of both an isopropyl group at the 8th position and a methyl group at the 2nd position. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar quinoline derivatives .
Properties
CAS No. |
63136-25-4 |
|---|---|
Molecular Formula |
C13H14ClN |
Molecular Weight |
219.71 g/mol |
IUPAC Name |
4-chloro-2-methyl-8-propan-2-ylquinoline |
InChI |
InChI=1S/C13H14ClN/c1-8(2)10-5-4-6-11-12(14)7-9(3)15-13(10)11/h4-8H,1-3H3 |
InChI Key |
CVWCWQKSHUXOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


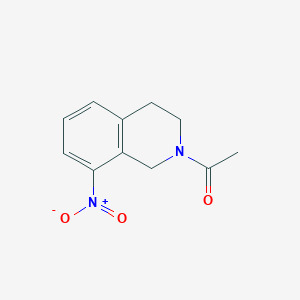
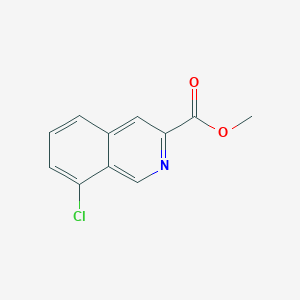


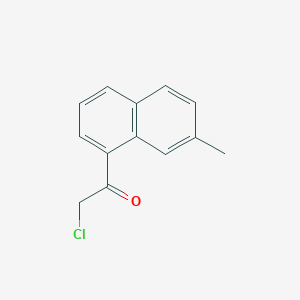
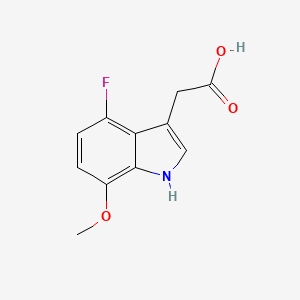
![2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B11883962.png)
